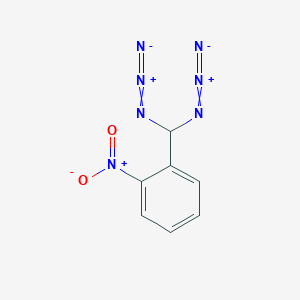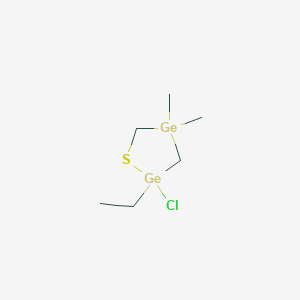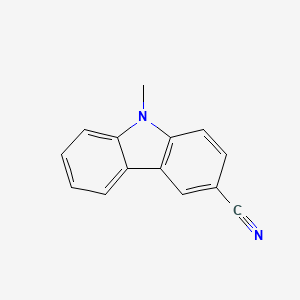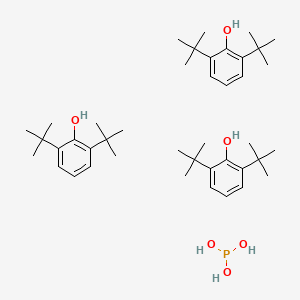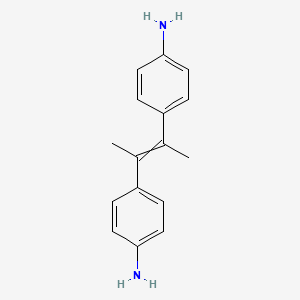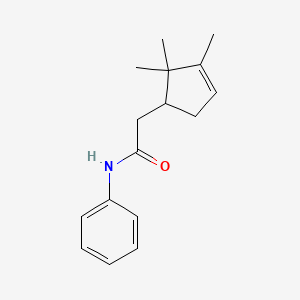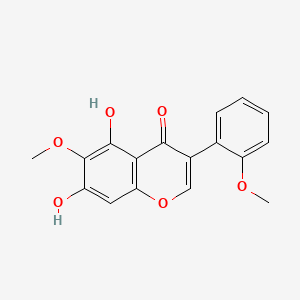
5,7-Dihydroxy-2',6-dimethoxyisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is a naturally occurring isoflavone, a type of polyphenolic compound. Isoflavones are known for their presence in various plants, particularly in the legume family. This compound has been identified in the roots of Iris pseudacorus and is known for its potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2’,6-dimethoxyisoflavone involves several steps. One common method includes the reaction of 5,7-dihydroxy-2’,4’-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3-ether). This reaction yields the 6-(3-methylbut-2-enyl) derivative and its 8-isomer .
Industrial Production Methods
化学反应分析
Types of Reactions
5,7-Dihydroxy-2’,6-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under different conditions.
Major Products Formed
The major products formed from these reactions include methylated ethers, quinones, and substituted derivatives .
科学研究应用
5,7-Dihydroxy-2’,6-dimethoxyisoflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: Its antioxidant properties make it useful in the formulation of various industrial products.
作用机制
The mechanism by which 5,7-dihydroxy-2’,6-dimethoxyisoflavone exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as urease and carbonic anhydrase-II, which are involved in metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
- 5,7-Dihydroxy-2’,4’-dimethoxyisoflavone
- 4’,5,7-Trihydroxy-6-methoxyflavanone
- 4’,5,7-Trihydroxy-3’,8-dimethoxyflavanone
- 8-Methoxyeriodictyol
- Mangiferin
Uniqueness
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .
属性
CAS 编号 |
94285-21-9 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3 |
InChI 键 |
AELVNGRVQZQCDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


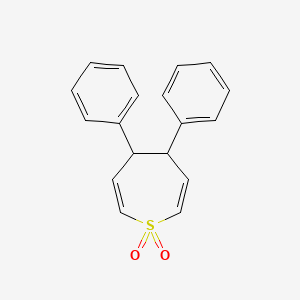
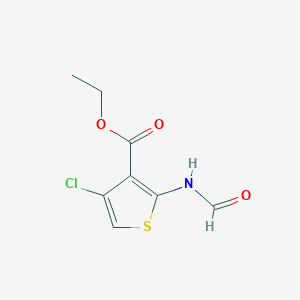
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

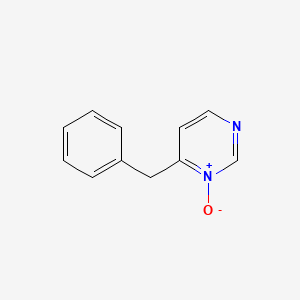
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
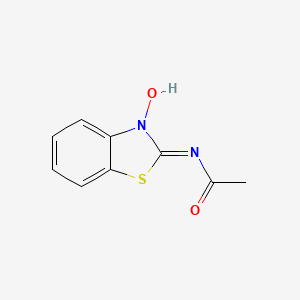
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
